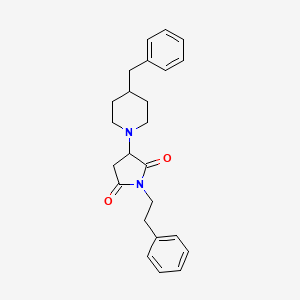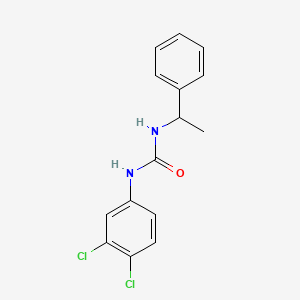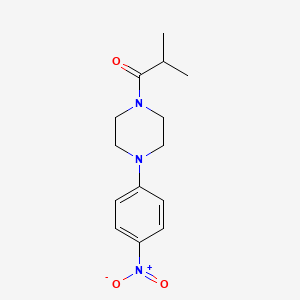![molecular formula C15H23NO3 B5140304 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5140304.png)
4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine, also known as MEM, is a chemical compound that belongs to the family of morpholine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. MEM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine acts as a competitive antagonist at the NMDA receptor, binding to a specific site on the receptor and preventing the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the NMDA receptor, which can have various effects on neuronal function. The exact mechanism of action of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine is still under investigation, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
The binding of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine to the NMDA receptor can have various biochemical and physiological effects on the brain. It has been shown to decrease the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and reward processing. 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine has also been shown to decrease the activity of certain enzymes, such as protein kinase C, which are involved in signal transduction pathways in the brain.
实验室实验的优点和局限性
One of the main advantages of using 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine in scientific research is its selectivity for the NMDA receptor. This allows researchers to study the function of this receptor in isolation, without interference from other neurotransmitter systems. 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
One limitation of using 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine is its potential toxicity at high doses. It has been shown to cause neuronal damage and cell death in animal models, particularly at concentrations above 1 mM. Therefore, caution should be taken when using 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine in laboratory experiments, and proper safety protocols should be followed.
未来方向
There are several future directions for research on 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of more selective NMDA receptor antagonists, which could have potential therapeutic applications in neurological disorders. Another area of research is the investigation of the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine and its effects on neuronal function.
合成方法
The synthesis of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine involves the reaction of 2-(2-methylphenoxy)ethanol with morpholine in the presence of a catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine. The purity of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine can be improved through recrystallization or chromatography.
科学研究应用
4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine has been used as a tool in scientific research to study the function of neurotransmitter receptors in the brain. It has been shown to selectively bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine has also been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14-4-2-3-5-15(14)19-13-12-18-11-8-16-6-9-17-10-7-16/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKSTEODWBYFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5140258.png)

![1-(cyclopropylmethyl)-4-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperazine](/img/structure/B5140269.png)
![5-[4-(allyloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140275.png)
![N-(2,3-dichlorophenyl)-2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5140283.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5140288.png)



![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5140326.png)